Extended π-Conjugation Length vs. 9,10-Di(anthracen-9-yl)anthracene (Teranthracene Core Comparison)
The target compound is a teranthracene derivative possessing three linearly fused anthracene units functionalized with 9,9-dimethylfluorene end-groups. Compared to the unsubstituted 9,10-di(anthracen-9-yl)anthracene core (CAS 205985-80-4; C42H26; MW 530.66 g mol⁻¹), the target compound's molecular weight is 915.17 g mol⁻¹ , reflecting significantly longer conjugation. In anthracene-based semiconductors, extending conjugation length generally red-shifts absorption and emission maxima, lowers the HOMO–LUMO gap, and increases molar absorptivity. While direct spectroscopic comparison data for these two exact compounds is not publicly available, computational and experimental studies on analogous anthracene oligomers confirm these trends [1]. The larger π-system also typically elevates the glass-transition temperature (Tg) due to increased rigidity, which is critical for amorphous film stability in OLED devices.
| Evidence Dimension | Molecular size and π-conjugation extent |
|---|---|
| Target Compound Data | C72H50; MW 915.17 g mol⁻¹ |
| Comparator Or Baseline | 9,10-di(anthracen-9-yl)anthracene (C42H26; MW 530.66 g mol⁻¹) |
| Quantified Difference | Molecular weight increase of ~73%; substantially larger π-system |
| Conditions | Structural comparison based on molecular formula; spectroscopic data not reported |
Why This Matters
A larger π-conjugated core directly influences emission color, charge-carrier mobility, and thermal robustness, making the target compound unsuitable for direct replacement by the smaller teranthracene parent.
- [1] Zheng, C.-J.; Zhao, W.-M.; Wang, Z.-Q.; Huang, D.; Ye, J.; Ou, X.-M.; Zhang, X.-H.; Lee, C.-S.; Lee, S.-T. Highly efficient non-doped deep-blue organic light-emitting diodes based on anthracene derivatives. J. Mater. Chem. C 2016, 4, 10010–10017. https://doi.org/10.1039/C6TC03844A View Source
